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molecular formula C12H13NO B1319093 1-(3-Methoxyphenyl)cyclobutanecarbonitrile CAS No. 74205-15-5

1-(3-Methoxyphenyl)cyclobutanecarbonitrile

Cat. No. B1319093
M. Wt: 187.24 g/mol
InChI Key: MFGRIOOSDBSHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06063928

Procedure details

To a solution of (3-methoxyphenyl)acetonitrile (3.0 g, 20.0 mmol) in DMSO (120 ml) was added 3 drops of 15-crown-5 and sodium hydride (60% w/w dispersion in mineral oil, 1.6 g) at room temperature and the reaction mixture was stirred for 30 min. Sodium iodide (3.6 g 24 mmol) and 1,3-dibromopropane (8.0 g 40 mmol) were added and the mixture stirred overnight. 2N HCl (50 ml) was added and the mixture extracted with ether (100 ml×2). The combined extracts were washed with water (100 ml×2) and brine (100 ml ), dried (MgSO4) and concentrated in vacuo. The residue was purified by column chromatography (SiO2, 300 g; hexane/ethyl acetate (20/1)) to afford 2.10 g (56%) of titled compound as a colorless oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
56%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10]#[N:11])[CH:6]=[CH:7][CH:8]=1.[H-].[Na+].[I-].[Na+].Br[CH2:17][CH2:18][CH2:19]Br.Cl>CS(C)=O.C1OCCOCCOCCOCCOC1>[C:10]([C:9]1([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=2)[CH2:19][CH2:18][CH2:17]1)#[N:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC=1C=C(C=CC1)CC#N
Name
Quantity
1.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1COCCOCCOCCOCCO1
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
8 g
Type
reactant
Smiles
BrCCCBr
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ether (100 ml×2)
WASH
Type
WASH
Details
The combined extracts were washed with water (100 ml×2) and brine (100 ml )
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (SiO2, 300 g; hexane/ethyl acetate (20/1))

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C1(CCC1)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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